Gas-Phase Proton Affinity Comparison: Trifluorosilane vs. Silane and Monofluorosilane
Ab initio molecular orbital calculations at the MP4SDTQ/6-31++G(d,p)//HF/6-31++G(d,p) level reveal that the gas-phase deprotonation enthalpy (ΔHr) of SiHF₃ is significantly lower than that of less fluorinated silanes, indicating substantially enhanced gas-phase acidity due to cumulative fluorine substitution effects [1]. For the gas-phase deprotonation of fluorosilanes at 298 K, the ΔHr values are SiH₄ (378.5 kcal/mol), SiH₃F (374.5 kcal/mol), SiH₂F (366.7 kcal/mol), and SiHF₃ (351.0 kcal/mol) [1]. This 27.5 kcal/mol reduction in ΔHr relative to SiH₄ demonstrates a quantifiable increase in gas-phase acidity that directly influences plasma and thermal decomposition behavior in CVD environments.
| Evidence Dimension | Gas-phase deprotonation enthalpy (ΔHr) at 298 K |
|---|---|
| Target Compound Data | SiHF₃: 351.0 kcal/mol |
| Comparator Or Baseline | SiH₄: 378.5 kcal/mol; SiH₃F: 374.5 kcal/mol; SiH₂F: 366.7 kcal/mol |
| Quantified Difference | Δ = 27.5 kcal/mol vs. SiH₄; Δ = 23.5 kcal/mol vs. SiH₃F; Δ = 15.7 kcal/mol vs. SiH₂F |
| Conditions | Ab initio calculation at MP4SDTQ/6-31++G(d,p)//HF/6-31++G(d,p) level; gas phase at 298 K |
Why This Matters
Lower deprotonation enthalpy correlates with enhanced reactivity in plasma-assisted processes and altered surface adsorption energetics, enabling deposition regimes inaccessible to less fluorinated silanes.
- [1] Hrusak, J., et al. The acidity of polyhalogenated silanes and silyl radicals. Canadian Journal of Chemistry. 1992; 70(8): 2259-2264. View Source
